molecular formula C9H16N2 B2648774 2-(2-Ethylpiperidin-1-yl)acetonitrile CAS No. 951905-06-9

2-(2-Ethylpiperidin-1-yl)acetonitrile

Cat. No. B2648774
CAS RN: 951905-06-9
M. Wt: 152.241
InChI Key: RXHHVICXMRATAH-UHFFFAOYSA-N
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Description

“2-(2-Ethylpiperidin-1-yl)acetonitrile” is a chemical compound with the CAS Number: 951905-06-9 . It has a molecular weight of 152.24 and is typically stored at room temperature . The compound is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is (2-ethyl-1-piperidinyl)acetonitrile . The InChI code for this compound is 1S/C9H16N2/c1-2-9-5-3-4-7-11(9)8-6-10/h9H,2-5,7-8H2,1H3 .


Physical And Chemical Properties Analysis

The compound has a density of 0.9±0.1 g/cm3 . Its boiling point is 232.7±23.0 °C at 760 mmHg . The vapour pressure is 0.1±0.5 mmHg at 25°C . The enthalpy of vaporization is 46.9±3.0 kJ/mol . The flash point is 85.7±11.9 °C . The index of refraction is 1.457 . The molar refractivity is 45.2±0.3 cm3 . The polar surface area is 27 Å2 . The polarizability is 17.9±0.5 10-24 cm3 . The surface tension is 31.9±3.0 dyne/cm . The molar volume is 166.0±3.0 cm3 .

Safety and Hazards

The compound has been classified with the signal word “Danger” under the GHS06 pictogram . The hazard statements include H301, H311, H315, H319, H331, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P311, P312, P330, P332+P313, P337+P313, P361, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

2-(2-ethylpiperidin-1-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-2-9-5-3-4-7-11(9)8-6-10/h9H,2-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHHVICXMRATAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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